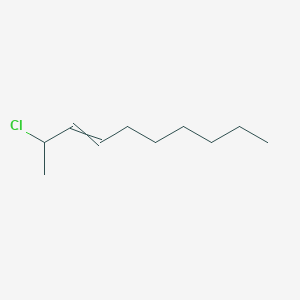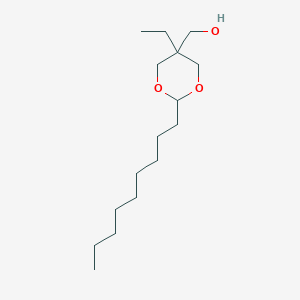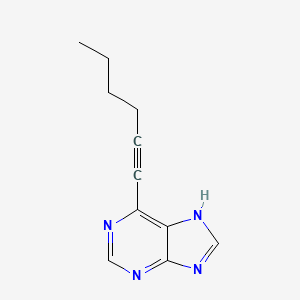
1H-Purine, 6-(1-hexynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine, 6-(1-hexynyl)- is a derivative of purine, a heterocyclic aromatic organic compound consisting of two fused rings, pyrimidine and imidazole . This compound is characterized by the presence of a hexynyl group at the 6th position of the purine ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1H-Purine, 6-(1-hexynyl)- typically involves the alkylation of 6-substituted purines. One common method is the reaction of 6-chloropurine with 1-hexyne in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) . The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Analyse Chemischer Reaktionen
1H-Purine, 6-(1-hexynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1H-Purine, 6-(1-hexynyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential role in nucleotide metabolism and as a probe for enzyme activity.
Industry: It is used in the development of novel materials with unique electronic properties, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 1H-Purine, 6-(1-hexynyl)- involves its interaction with various molecular targets, including enzymes and receptors. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s hexynyl group allows it to bind effectively to the active site of the enzyme, blocking its activity.
Vergleich Mit ähnlichen Verbindungen
1H-Purine, 6-(1-hexynyl)- can be compared with other purine derivatives such as:
6-Mercaptopurine: Used as an anticancer and immunosuppressive agent.
6-Thioguanine: Another anticancer agent with a similar mechanism of action.
Adenine: A fundamental component of nucleic acids with essential biological roles.
The uniqueness of 1H-Purine, 6-(1-hexynyl)- lies in its hexynyl group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives .
Eigenschaften
CAS-Nummer |
108643-66-9 |
|---|---|
Molekularformel |
C11H12N4 |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
6-hex-1-ynyl-7H-purine |
InChI |
InChI=1S/C11H12N4/c1-2-3-4-5-6-9-10-11(14-7-12-9)15-8-13-10/h7-8H,2-4H2,1H3,(H,12,13,14,15) |
InChI-Schlüssel |
OWAAVPGQSYUJPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC1=C2C(=NC=N1)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
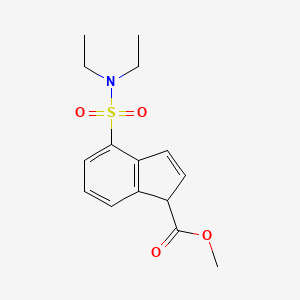
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
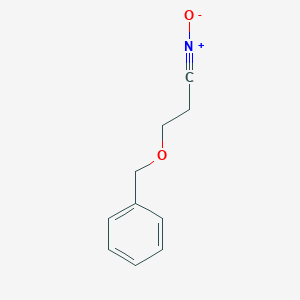
![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
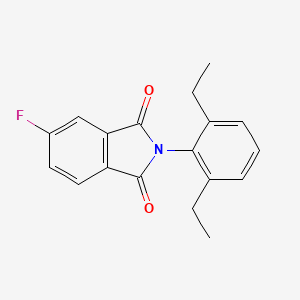
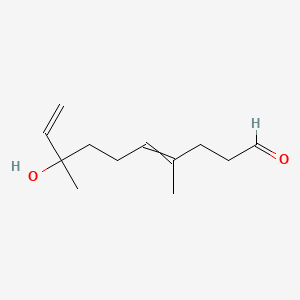
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)

![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
